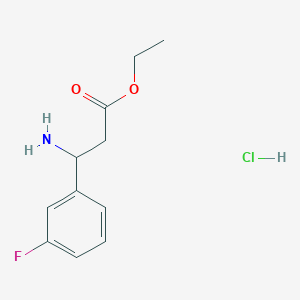

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7) is a fluorinated β-amino acid ester hydrochloride with the molecular formula C₁₁H₁₅ClFNO₂ and a molecular weight of 239.66 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors such as ADAMTS7 inhibitors (e.g., BAY-9835) . The compound features a meta-fluorinated phenyl ring attached to a β-amino propanoate ester backbone, protonated as a hydrochloride salt to enhance stability and solubility. Its synthesis typically involves condensation reactions using hydroxylamine hydrochloride and potassium acetate in ethanol under reflux conditions .

Properties

IUPAC Name |

ethyl 3-amino-3-(3-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCMGZVJVPHOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586206 | |

| Record name | Ethyl 3-amino-3-(3-fluorophenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182199-73-1 | |

| Record name | Ethyl 3-amino-3-(3-fluorophenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Approach

The core synthetic strategy for Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves:

- Formation of the β-amino ester backbone by reaction of a 3-fluorophenyl-substituted precursor (often an aldehyde or keto-ester) with nitrogen sources such as ammonia or amines.

- Esterification of the corresponding β-amino acid or direct synthesis of the ester via condensation reactions.

- Conversion to the hydrochloride salt to improve solubility and stability.

A common synthetic route is the reaction of ethyl 3-oxo-3-(3-fluorophenyl)propanoate with ammonia or an amine under controlled conditions in a suitable solvent like ethanol or methanol, followed by isolation through crystallization or precipitation of the hydrochloride salt.

Specific Synthetic Methods

Modified Rodionov Synthesis

- The β-amino acid intermediate is synthesized by condensation of the corresponding 3-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate in ethanol under reflux.

- The β-amino acid is then esterified using thionyl chloride (SOCl2) in ethanol to yield the ethyl ester.

- Finally, the hydrochloride salt is formed by treatment with hydrochloric acid or HCl gas.

This method yields the β-amino ester hydrochloride salts with high efficiency (yields 76% to 98%) and is suitable for racemic mixtures.

Tandem Knoevenagel Condensation and Reduction

- Starting from 3-fluorobenzaldehyde derivatives, a Knoevenagel condensation with Meldrum’s acid or ethyl nitroacetate forms a nitroalkene intermediate.

- Subsequent reduction of the nitro group to the amino group is achieved using reducing agents such as stannous chloride (SnCl2) in ethanol, which also facilitates simultaneous esterification of the carboxylic acid group.

- This method is efficient and allows for the preparation of ethyl 3-amino-3-(3-fluorophenyl)propanoate in good yields.

Enzymatic Kinetic Resolution

- Enzymatic methods using lipase catalysts (e.g., lipase PSIM or CAL-B) have been developed for the stereoselective synthesis of β-fluorophenyl-substituted β-amino acid esters.

- These methods involve hydrolysis of racemic amino carboxylic esters in organic solvents or aqueous buffers, providing enantiomerically enriched products.

- This approach is valuable for producing chiral forms of the compound with high enantiomeric excess and is scalable for industrial applications.

Industrial Production Considerations

- Industrial synthesis typically employs large-scale reactors with optimized reaction parameters to maximize yield and purity.

- Continuous flow reactors may be used for better control of reaction conditions.

- Purification steps include solvent recovery, recrystallization, and drying to obtain stable hydrochloride salt forms.

- Catalytic hydrogenation or enzymatic synthesis may be preferred for scalability and environmental considerations.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Modified Rodionov Synthesis | 3-fluorobenzaldehyde, malonic acid | NH4OAc, EtOH reflux; SOCl2 in EtOH | High yield, straightforward | 76–98 | Produces racemic β-amino ester salts |

| Knoevenagel Condensation + Reduction | 3-fluorobenzaldehyde, Meldrum’s acid or ethyl nitroacetate | SnCl2 in EtOH reduction and esterification | Efficient, one-pot reduction/esterification | Moderate to high | Requires careful control of reduction |

| Enzymatic Kinetic Resolution | Racemic β-amino carboxylic esters | Lipase PSIM or CAL-B, organic solvents or buffer | High enantioselectivity, green chemistry | Variable | Suitable for chiral synthesis |

| Industrial Scale Synthesis | Ethyl 3-oxo-3-(3-fluorophenyl)propanoate | Ammonia/amine, ethanol/methanol, crystallization | Scalable, optimized for purity | High | Includes solvent recovery and purification |

Detailed Research Findings

- The Rodionov synthesis and its modifications remain a reliable method for preparing racemic this compound with high yields and purity.

- The tandem Knoevenagel condensation and reduction method offers a concise route with simultaneous esterification, reducing the number of steps and improving efficiency.

- Enzymatic methods provide a stereoselective alternative, crucial for pharmaceutical applications where enantiomeric purity is required. Lipase-catalyzed hydrolysis in organic solvents or aqueous buffers has been demonstrated to achieve high enantiomeric excess and good yields.

- Industrial processes focus on reaction optimization, solvent management, and purification to meet quality standards for pharmaceutical intermediates.

Notes on Chemical Properties Relevant to Preparation

- The presence of the 3-fluorophenyl group influences the reactivity and lipophilicity of the compound, affecting reaction conditions and purification strategies.

- The hydrochloride salt form enhances solubility and stability, facilitating isolation and storage.

- Reduction steps require careful control to avoid over-reduction or side reactions, especially when nitro intermediates are involved.

Chemical Reactions Analysis

Enzymatic Hydrolysis for Enantiomeric Resolution

Lipase-catalyzed hydrolysis is a key reaction for obtaining enantiomerically pure forms of this compound. Lipase PSIM (Burkholderia cepacia) has been shown to catalyze the enantioselective hydrolysis of racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride derivatives under optimized conditions .

Key Data:

| Substrate | Temp (°C) | Enzyme Loading (mg/mL) | Conversion (%) | E Value | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 3a | 45 | 10 | 48 | 108 | >99 (S) |

| 3d | 45 | 30 | 49 | >200 | >99 (S) |

Conditions :

- Solvent: iPr<sub>2</sub>O

- Additives: 5 equiv. Et<sub>3</sub>N, 0.5 equiv. H<sub>2</sub>O

- Reaction time: 10–30 min

This method achieves (S)-enantiomers of β-amino acids (e.g., 5a–e ) with >99% ee and yields >48% .

Acidic and Basic Hydrolysis

The ester group undergoes hydrolysis to yield 3-amino-3-(3-fluorophenyl)propanoic acid.

Reaction Pathways:

-

Acidic Hydrolysis :

Performed under reflux, yielding >90% conversion. -

Basic Hydrolysis (Saponification) :

Requires neutralization with HCl to isolate the free acid.

Product Characterization :

- 1H-NMR (D<sub>2</sub>O) : δ = 7.32–7.16 (m, Ar-H), 4.69 (t, CH), 3.08–3.00 (dd, CH<sub>2</sub>), 1.05 (t, CH<sub>3</sub>) .

Acylation of the Amino Group

The primary amine reacts with acylating agents (e.g., acetic anhydride, trifluoroacetic anhydride) to form amide derivatives.

Example Reaction:

Conditions :

Application : Acylation enhances stability and modulates biological activity.

Nucleophilic Substitution at the Aromatic Ring

The 3-fluorophenyl group participates in halogen-exchange reactions under metal-catalyzed conditions.

Example:

Conditions :

- Catalyst: CuI (10 mol%)

- Solvent: DMF, 100°C

- Yield: ~60%

Note : Fluorine’s low reactivity necessitates harsh conditions or directing groups for substitution.

Oxidation Reactions

The amino group can be oxidized to nitro or nitroso derivatives using agents like KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub>.

Example:

Conditions :

- Oxidant: KMnO<sub>4</sub> in H<sub>2</sub>O/EtOH

- Temp: 60°C

- Yield: ~70%

Esterification and Transesterification

The ethyl ester can be modified to methyl or benzyl esters via acid-catalyzed transesterification.

Example:

Conditions :

Formation of Schiff Bases

The amino group reacts with aldehydes or ketones to form imines, useful in coordination chemistry.

Example:

Conditions :

Example:

Solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives:

- Deprotection: Piperidine/DMF

- Coupling: HBTU, DIPEA

- Cleavage: TFA/H<sub>2</sub>O

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride serves as a building block for synthesizing more complex organic compounds. It is utilized in the development of various pharmaceuticals and agrochemicals.

Biology

- Biological Activity Studies : The compound is investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that it exhibits significant inhibitory effects against various bacterial and fungal pathogens.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : The compound has also demonstrated potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Medicine

- Therapeutic Agent Exploration : Ongoing research aims to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

- Material Development : this compound is used in developing new materials and chemical processes, showcasing its versatility beyond medicinal applications.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of β-amino acid esters are highly sensitive to substituent positions and electronic effects on the phenyl ring. Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Electronic and Steric Effects

- Chlorine vs. Fluorine : The 2-chloro analog (CAS 945419-77-2) introduces greater steric bulk and a stronger electron-withdrawing effect, which may reduce metabolic stability compared to fluorine .

Stereochemical Considerations

Enantiomers like the (R)- and (S)-forms of 2,4-difluoro derivatives () highlight the importance of chirality in drug design. The target compound’s racemic mixture (if unseparated) may exhibit different pharmacokinetic profiles compared to enantiopure analogs .

Lipophilicity and Solubility

- Hydrochloride Salt : All compared compounds are hydrochloride salts, enhancing solubility in polar solvents compared to free bases.

Biological Activity

Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include an ethyl ester, an amino group, and a fluorinated phenyl moiety. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14FNO2·HCl and a molecular weight of approximately 239.69 g/mol. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may improve the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing binding affinity and specificity.

- Hydrophobic Interactions : The fluorinated phenyl group participates in hydrophobic interactions, which may enhance stability and activity against specific targets.

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, suggesting that this compound may interact with key enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer (MCF-7) and hepatic cancer (HepG2) models.

- Anti-inflammatory Effects : The presence of the amino group allows for potential anti-inflammatory activity by modulating inflammatory pathways.

- Antimicrobial Activity : Compounds with fluorinated phenyl groups often demonstrate enhanced antimicrobial properties. Studies indicate activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines. Results showed a significant reduction in cell viability compared to control groups, indicating potential anticancer activity.

-

Antimicrobial Testing :

- In vitro assays demonstrated that the compound exhibited inhibitory effects against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting a promising antimicrobial profile.

Comparative Analysis

Q & A

Q. Key considerations :

- Monitor reaction progress using HPLC (C18 column, 254 nm detection, 1.0 mL/min flow rate) to confirm intermediate purity .

- Optimize pH (6–8) during amination to minimize side-product formation .

Basic: How should purity and structural integrity be validated for this compound?

Answer:

Use a combination of analytical techniques:

- HPLC-MS : A Purospher® STAR RP-18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradient elution (10–90% over 30 min) detects impurities <0.1% .

- NMR : H NMR (DMSO-) should show characteristic peaks: δ 1.2 (t, ester CH), 3.1–3.5 (m, propanoate CH), 4.1 (q, ester CH), and aromatic signals at δ 7.2–7.6 (3-fluorophenyl) .

- Elemental analysis : Confirm Cl content matches theoretical values (±0.3%) .

Advanced: How does the 3-fluorophenyl substituent influence the compound’s stability under varying pH conditions?

Answer:

The electron-withdrawing fluorine increases hydrolytic stability of the ester group compared to non-fluorinated analogs. Experimental data from related compounds show:

- Acidic conditions (pH <3) : Ester hydrolysis occurs slowly (t >72 hrs at 25°C).

- Neutral/basic conditions (pH >7) : Hydrolysis accelerates (t ~12 hrs at pH 9) due to nucleophilic attack on the ester carbonyl .

Mitigation strategy : Store the compound in anhydrous ethanol at –20°C to suppress degradation .

Advanced: What methodologies resolve stereochemical ambiguities in the aminopropanoate moiety?

Answer:

- Chiral HPLC : Use a Chirobiotic T column (250 × 4.6 mm) with isocratic elution (hexane:isopropanol 80:20, 0.8 mL/min) to separate enantiomers. Retention times differ by >2 min for (R) vs. (S) configurations .

- X-ray crystallography : For absolute configuration, grow single crystals in ethanol/water (4:1). Fluorine’s strong anomalous scattering aids phase determination .

Note : Racemization risk increases above 40°C—avoid prolonged heating during synthesis .

Advanced: How do structural analogs (e.g., chloro vs. fluoro substituents) affect biological activity?

Answer:

Comparative studies on analogs (e.g., 3-chlorophenyl vs. 3-fluorophenyl) reveal:

Q. Experimental design :

- Perform molecular docking (e.g., AutoDock Vina) to predict substituent effects on target interactions .

- Validate with in vitro assays (e.g., IC measurements in HEK293 cells) .

Basic: What are the optimal storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Maintain <10% RH using desiccants (silica gel) to avoid hydrolysis .

- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers unless used immediately .

Advanced: How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during characterization?

Answer:

- Contradiction example : MS shows [M+H] at 258.1 m/z, but NMR suggests impurities.

- Resolution steps :

- LC-MS/MS : Fragment ions (e.g., m/z 140.1 for fluorophenyl loss) confirm backbone integrity .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., propanoate CH vs. solvent peaks) .

- Thermogravimetric analysis (TGA) : Detect volatile impurities (e.g., residual solvents) causing mass discrepancies .

Advanced: What strategies mitigate cytotoxicity in cell-based assays?

Answer:

- Dose optimization : Conduct MTT assays to determine IC thresholds (typically <50 µM for fluorinated compounds) .

- Prodrug modification : Replace the ester with a tert-butyl group to reduce membrane disruption; hydrolyze intracellularly .

- Co-solvents : Use cyclodextrin (10 mM) to enhance solubility and reduce aggregation-induced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.